molecular formula C9H6Cl2N2S2 B2754901 4-(3,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole CAS No. 865660-65-7

4-(3,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole

Cat. No. B2754901
CAS RN: 865660-65-7
M. Wt: 277.18
InChI Key: ATEWLOVEYFRFBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. Attached to this ring would be a 3,4-dichlorophenyl group and a methylsulfanyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiadiazole ring, for example, might undergo reactions typical of other heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl group might make the compound relatively non-polar and lipophilic .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans. This research highlights the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Antiviral Activity

Another study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their antiviral activity, specifically against the tobacco mosaic virus. This work showcases the potential application of thiadiazole derivatives in antiviral drug development (Chen et al., 2010).

Molecular Structure Analysis

Research on the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has provided insights into the structural geometry, electronic properties, and potential as a nonlinear optical (NLO) material. This study used density functional theory (DFT) and experimental data to elucidate the compound's properties, suggesting applications in material science and electronics (Kerru et al., 2019).

Sensitization-Based Solar Cells

Thiadiazole derivatives have also been explored for use in sensitization-based solar cells. The use of an organo-sulfur compound, 5-methylthio-1,3,4-thiadiazole-2-thiol, alongside its oxidized dimer, in dye-sensitized and quantum-dot sensitized solar cells, indicates the role of thiadiazole derivatives in enhancing solar cell efficiency and offering a low-cost alternative to conventional materials (Rahman, Wang, Nath, & Lee, 2018).

Corrosion Inhibition

A study focusing on the corrosion inhibition performances of thiadiazole derivatives against the corrosion of iron in molecular dynamics simulations and density functional theory (DFT) calculations revealed significant potential in using these compounds as corrosion inhibitors, aligning theoretical data with experimental results (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, its mechanism would depend on the specific biological target it interacts with .

properties

IUPAC Name

4-(3,4-dichlorophenyl)-5-methylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S2/c1-14-9-8(12-13-15-9)5-2-3-6(10)7(11)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEWLOVEYFRFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=NS1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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